molecular formula C26H22O6 B2877019 benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 610762-89-5

benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2877019
CAS No.: 610762-89-5
M. Wt: 430.456
InChI Key: ZYLIYQPAPKKGSL-UHFFFAOYSA-N
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Description

Benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a chromen-4-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the phenol derivative using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Benzyl Group: The benzyl group is introduced via benzylation, typically using benzyl bromide and a base such as sodium hydride.

    Formation of the Ester Linkage: The final step involves the esterification of the chromen-4-one derivative with benzyl acetate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide, potassium cyanide, or amines in suitable solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Derivatives with new functional groups replacing the benzyl or methoxy groups.

Scientific Research Applications

Benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Inducing Oxidative Stress: Generating reactive oxygen species that can lead to cellular damage or apoptosis.

Comparison with Similar Compounds

Benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-17-25(20-10-6-7-11-22(20)29-2)26(28)21-13-12-19(14-23(21)32-17)30-16-24(27)31-15-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLIYQPAPKKGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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